Molecular Structure, Synthesis, and Pharmacological Applications of 2,2-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one
Molecular Structure, Synthesis, and Pharmacological Applications of 2,2-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one
Executive Summary & Molecular Architecture
The 1,3,8-triazaspiro[4.5]decane-4-one scaffold is recognized as a "privileged structure" in modern medicinal chemistry, serving as the core pharmacophore for numerous central nervous system (CNS) agents and oncological probes[1]. Specifically, 2,2-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one (CAS: 1810721-33-5) represents a highly specialized derivative featuring a piperidine ring spiro-fused to an imidazolidin-4-one ring[2].
Mechanistically, the inclusion of the 2,2-dimethyl moiety at the C2 position of the imidazolidinone ring is not merely structural; it restricts the conformational flexibility of the spiro center. This gem-dimethyl substitution increases the local lipophilicity and alters the steric bulk, which is critical for locking the molecule into a bioactive conformation that optimally occupies hydrophobic sub-pockets within G-protein-coupled receptor (GPCR) binding sites.
Table 1: Physicochemical & Structural Properties
| Property | Value / Description |
| IUPAC Name | 2,2-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one |
| CAS Registry Number | 1810721-33-5[2] |
| Molecular Formula | C9H17N3O |
| Molecular Weight | 183.25 g/mol |
| Core Scaffold | Spiro[4.5]decane (Piperidine + Imidazolidinone) |
| Hydrogen Bond Donors | 2 (N1-H, N8-H) |
| Hydrogen Bond Acceptors | 3 (C=O, N3, N8) |
Synthetic Methodology: The Condensation Protocol
The de novo synthesis of 2,2-dimethyl-1,3,8-triazaspiro[4.5]decan-4-one relies on a highly efficient, acid-catalyzed condensation of a protected 4-aminopiperidine-4-carboxamide with acetone[3].
Causality of Experimental Choices:
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N-Benzyl Protection: The highly nucleophilic secondary amine of the piperidine ring (N8) must be protected (typically as an N-benzyl group) to prevent unwanted side reactions, such as premature alkylation or polymerization, during the initial Strecker synthesis and subsequent condensation.
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Acetone as Reagent and Solvent: Acetone serves a dual purpose. It acts as the specific ketone donor required to install the 2,2-dimethyl spiro center. Furthermore, using it in excess helps drive the thermodynamic equilibrium forward toward the cyclic product.
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p-Toluenesulfonic Acid (p-TsOH): A strong, anhydrous organic acid is required to protonate the carbonyl oxygen of acetone. This increases its electrophilicity, facilitating the initial nucleophilic attack by the primary amine of the carboxamide, followed by intramolecular cyclization[3].
Step-by-Step Protocol: Synthesis of the 2,2-Dimethyl Spiro Core
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Condensation: To a stirred solution of 1-benzyl-4-aminopiperidine-4-carboxamide (1.0 eq) in dry methanol, add p-TsOH monohydrate (0.2 eq) and acetone (3.0 eq)[3].
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Reflux & Self-Validation: Heat the mixture at reflux under a nitrogen atmosphere for 24–48 hours. Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC) using DCM:MeOH (9:1). The disappearance of the primary amine spot (which is ninhydrin positive) indicates complete conversion to the spirocycle.
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Workup: Cool the mixture to room temperature and remove the solvent in vacuo. Redissolve the crude residue in dichloromethane (DCM). Wash the organic layer twice with saturated aqueous NaHCO3 to neutralize the acid catalyst, followed by a brine wash to remove residual water[3]. Dry over MgSO4 and concentrate.
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Debenzylation (Cleavage): Dissolve the resulting 8-benzyl-2,2-dimethyl-1,3,8-triazaspiro[4.5]decan-4-one in methanol. Add a catalytic amount of 10% Pd/C. Stir vigorously under a hydrogen atmosphere (1 atm) for 12 hours.
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Purification: Filter the suspension through a Celite pad to safely remove the pyrophoric palladium catalyst. Concentrate the filtrate and recrystallize from ethanol to yield the pure 2,2-dimethyl-1,3,8-triazaspiro[4.5]decan-4-one.
Caption: Synthetic workflow for 2,2-dimethyl-1,3,8-triazaspiro[4.5]decan-4-one via condensation.
Pharmacological Significance and Target Engagement
The spirodecane core is heavily utilized in the development of neurotropic and oncological drugs due to its exceptional ability to mimic endogenous peptides and interact with deep GPCR pockets.
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Opioid Receptors (NOP, MOR, DOR): Spirocyclic derivatives are well-documented agonists for the nociceptin/orphanin FQ (NOP) receptor and the mu-opioid receptor (MOR)[1][4]. The 2,2-dimethyl substitution enhances binding affinity by occupying a specific hydrophobic sub-pocket within the transmembrane helices of the GPCR, stabilizing the active conformation of the receptor.
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Phospholipase D2 (PLD2): Recent high-throughput screening efforts identified 1,3,8-triazaspiro[4.5]decane derivatives as potent, isoform-selective inhibitors of PLD2, an enzyme implicated in cancer cell invasive migration (e.g., in U87-MG glioblastoma cells)[5].
Caption: GPCR signaling pathway modulated by spirocyclic ligands targeting opioid receptors.
Experimental Workflow: Radioligand Binding Assay
To validate the binding affinity (
Protocol:
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Membrane Preparation: Isolate cellular membranes from CHO-K1 cells stably expressing the target receptor (e.g., NOP or MOR) via ultracentrifugation (15,900 × g, 30 min, 4°C)[1].
-
Causality: Maintaining 4°C is critical to prevent proteolytic degradation of the receptors and preserve the integrity of the binding pocket.
-
-
Incubation: Resuspend membranes in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4). Incubate with a constant concentration of radioligand (e.g., [³H]-DAMGO for MOR) and varying concentrations of the spirocyclic test compound (
to M). -
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethyleneimine (PEI).
-
Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand to the filter matrix.
-
-
Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and measure radioactivity using a liquid scintillation counter. Calculate the
and convert to using the Cheng-Prusoff equation.
Structure-Activity Relationship (SAR) Dynamics
The versatility of the 1,3,8-triazaspiro[4.5]decan-4-one scaffold lies in its modularity. Functionalizing the N8 (piperidine) nitrogen versus the N1/N3 (imidazolidinone) nitrogens yields vastly different pharmacological profiles.
Table 2: SAR Comparison of Spirocyclic Derivatives
| Scaffold Substitution | Target Receptor | Pharmacological Effect | Source |
| Unsubstituted (N8-H) | General GPCRs | Weak baseline affinity; used as a synthetic intermediate. | [3] |
| N8-Benzyl, 2,2-Dimethyl | NOP / Opioid | Moderate Agonist; increased lipophilicity drives receptor partitioning. | [1] |
| N8-(1-phenylcycloheptyl) | ORL1 (NOP) | Potent Agonist; massive steric bulk locks active receptor state. | [4] |
| N8-ethylbenzamides | PLD2 | Isoform-Selective Inhibitor; redirects affinity away from GPCRs to lipases. | [5] |
References
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Title: General procedure for the condensation reaction: 8-benzyl-2,2-dimethyl-1,3,8-triazaspiro[4.5]decan-4-one (Supplementary Data) Source: Amazon S3 / Compound Libraries URL: [Link]
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Title: Product Details: 2,2-dimethyl-1,3,8-Triazaspiro[4.5]decan-4-one (CAS 1810721-33-5) Source: Suzhou Rovathin Foreign Trade Co.,Ltd. URL: [Link]
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Title: Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-Triazaspiro[4.5]decane Core Source: PubMed Central (PMC) / NIH URL: [Link]
-
Title: Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype Source: PubMed Central (PMC) / NIH URL: [Link]
- Title: EP0997464A1 - 1,3,8-Triazaspiro[4,5] decanone compounds as orl1-receptor agonists Source: Google Patents URL
Sources
- 1. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzhou Rovathin Foreign Trade Co.,Ltd. [rovathin.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. EP0997464A1 - 1,3,8-Triazaspiro[4,5] decanone compounds as orl1-receptor agonists - Google Patents [patents.google.com]
- 5. Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-Triazaspiro[4.5]decane Core: Discovery of ML298 and ML299 that Decrease Invasive Migration in U87-MG Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
